molecular formula C6H3ClN2OS B1347200 6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 23576-84-3

6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No. B1347200
CAS RN: 23576-84-3
M. Wt: 186.62 g/mol
InChI Key: ZUBBEEJDPFMKHA-UHFFFAOYSA-N
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Patent
US08063099B2

Procedure details

A solution of sodium chlorite (230 mmol) and sodium dihydrogen phosphate dihydrate (176 mmol) in water (195 mL) is added dropwise to a solution of 6-chloro-imidazo[2,1-b]thiazole-5-carbaldehyde (26.8 mmol) in tert.-butanol (195 mL) and the mixture is stirred for 8 h at RT. The solvents are partially removed in vacuo and the obtained precipitate is filtered off. The filtrate is made acidic and the obtained precipitate is filtered off to give the desired product as a white solid.
Quantity
230 mmol
Type
reactant
Reaction Step One
Quantity
176 mmol
Type
reactant
Reaction Step One
Quantity
26.8 mmol
Type
reactant
Reaction Step One
Name
Quantity
195 mL
Type
solvent
Reaction Step One
Quantity
195 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl([O-])=O.[Na+].[OH2:5].O.P([O-])(O)(O)=O.[Na+].[Cl:13][C:14]1[N:15]=[C:16]2[N:20]([C:21]=1[CH:22]=[O:23])[CH:19]=[CH:18][S:17]2>O.C(O)(C)(C)C>[Cl:13][C:14]1[N:15]=[C:16]2[N:20]([C:21]=1[C:22]([OH:5])=[O:23])[CH:19]=[CH:18][S:17]2 |f:0.1,2.3.4.5|

Inputs

Step One
Name
Quantity
230 mmol
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Name
Quantity
176 mmol
Type
reactant
Smiles
O.O.P(=O)(O)(O)[O-].[Na+]
Name
Quantity
26.8 mmol
Type
reactant
Smiles
ClC=1N=C2SC=CN2C1C=O
Name
Quantity
195 mL
Type
solvent
Smiles
O
Name
Quantity
195 mL
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred for 8 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents are partially removed in vacuo
FILTRATION
Type
FILTRATION
Details
the obtained precipitate is filtered off
FILTRATION
Type
FILTRATION
Details
the obtained precipitate is filtered off

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
ClC=1N=C2SC=CN2C1C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.